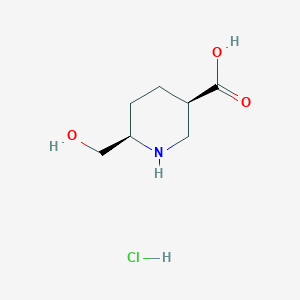
(3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound’s unique structure, featuring both hydroxymethyl and carboxylic acid functional groups, makes it an interesting subject for research and application in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Functional Group Introduction: Hydroxymethyl and carboxylic acid groups are introduced through various chemical reactions, such as hydroxylation and carboxylation.
Chirality Induction: The desired chirality is achieved using chiral catalysts or chiral starting materials.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products:
Oxidation: Formation of (3R,6R)-6-(Formyl)piperidine-3-carboxylic acid.
Reduction: Formation of (3R,6R)-6-(Hydroxymethyl)piperidine-3-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Chemistry:
- Used as a building block for the synthesis of complex organic molecules.
- Employed in the development of chiral catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and biological activity.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, lacking the hydroxymethyl and carboxylic acid groups.
(3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid: The free base form without the hydrochloride salt.
(3R,6R)-6-(Methoxymethyl)piperidine-3-carboxylic acid: A derivative with a methoxymethyl group instead of hydroxymethyl.
Uniqueness:
- The presence of both hydroxymethyl and carboxylic acid groups in (3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride imparts unique chemical reactivity and biological activity.
- The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free base form.
Propriétés
Formule moléculaire |
C7H14ClNO3 |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c9-4-6-2-1-5(3-8-6)7(10)11;/h5-6,8-9H,1-4H2,(H,10,11);1H/t5-,6-;/m1./s1 |
Clé InChI |
DQJYWGDKTOMGNT-KGZKBUQUSA-N |
SMILES isomérique |
C1C[C@@H](NC[C@@H]1C(=O)O)CO.Cl |
SMILES canonique |
C1CC(NCC1C(=O)O)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


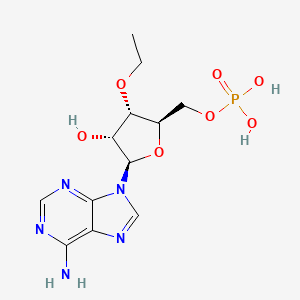
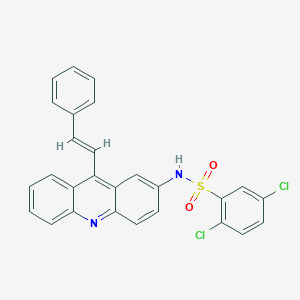
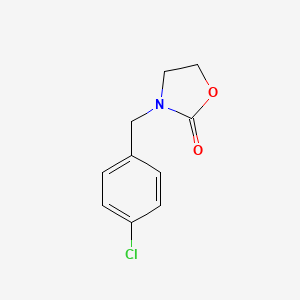
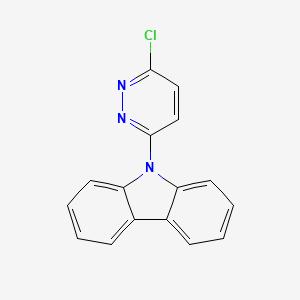
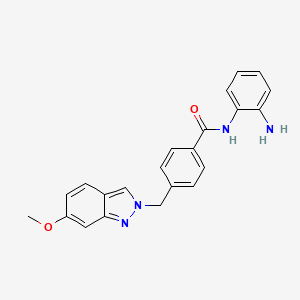


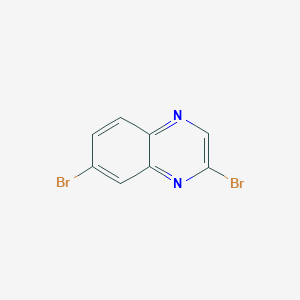
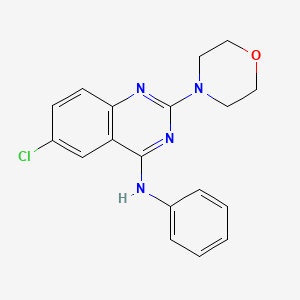
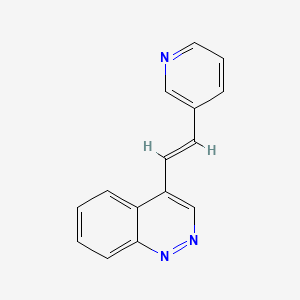
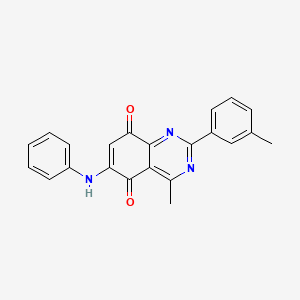
![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
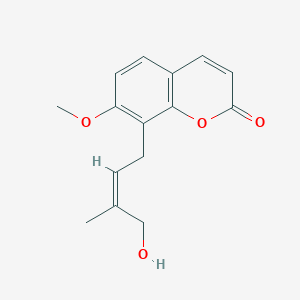
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
